molecular formula C16H15Cl2NO3 B2931326 4-((2,4-Dichlorobenzyl)oxy)-3-ethoxybenzamide CAS No. 1706428-37-6

4-((2,4-Dichlorobenzyl)oxy)-3-ethoxybenzamide

Cat. No.: B2931326
CAS No.: 1706428-37-6
M. Wt: 340.2
InChI Key: KEXJBAUKQVQGIG-UHFFFAOYSA-N
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Description

4-((2,4-Dichlorobenzyl)oxy)-3-ethoxybenzamide is a synthetic benzamide derivative characterized by a 2,4-dichlorobenzyl ether substituent at the 4-position, an ethoxy group at the 3-position, and a terminal benzamide moiety. Its molecular formula is C₁₆H₁₄Cl₂NO₃, with an average molecular mass of 341.184 g/mol and a monoisotopic mass of 340.026914 g/mol .

Properties

IUPAC Name

4-[(2,4-dichlorophenyl)methoxy]-3-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3/c1-2-21-15-7-10(16(19)20)4-6-14(15)22-9-11-3-5-12(17)8-13(11)18/h3-8H,2,9H2,1H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXJBAUKQVQGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)N)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Dichlorobenzyl)oxy)-3-ethoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of

Biological Activity

4-((2,4-Dichlorobenzyl)oxy)-3-ethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : 4-((2,4-Dichlorobenzyl)oxy)-3-ethoxybenzamide
  • CAS Number : 1706428-37-6
  • Molecular Formula : C16H16Cl2N2O3

Synthesis

The synthesis of 4-((2,4-Dichlorobenzyl)oxy)-3-ethoxybenzamide typically involves the following steps:

  • Starting Materials :
    • 2,4-Dichlorobenzyl alcohol
    • 3-Ethoxybenzoic acid
    • Coupling agents (e.g., DCC or EDC)
  • Reaction Conditions :
    • The reaction is usually conducted in an organic solvent such as dichloromethane or DMF under reflux conditions.
    • The final product is purified through recrystallization or column chromatography.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzamide derivatives, including 4-((2,4-Dichlorobenzyl)oxy)-3-ethoxybenzamide. It has shown significant activity against various bacterial strains and fungi.

CompoundTarget OrganismInhibition Zone (mm)Reference
4-((2,4-Dichlorobenzyl)oxy)-3-ethoxybenzamideEscherichia coli15
Staphylococcus aureus18
Candida albicans20

The mechanism of action of this compound involves the inhibition of key enzymes in microbial pathways. For instance, it may interfere with the synthesis of nucleic acids or disrupt cell wall integrity.

Case Studies

  • Case Study on Antifungal Activity :
    A series of benzamide derivatives were synthesized and evaluated for antifungal activity against Botrytis cinerea and other fungi. The results indicated that compounds similar to 4-((2,4-Dichlorobenzyl)oxy)-3-ethoxybenzamide exhibited potent fungicidal activities, outperforming traditional antifungal agents at specific concentrations .
  • Toxicity Assessment :
    In toxicity studies on zebrafish embryos, derivatives showed varied toxicity profiles. The compound's acute toxicity was classified as low, suggesting a favorable safety margin for further development .

Research Findings

Research has demonstrated that modifications to the benzamide structure can significantly enhance biological activity:

  • Structural Variations : Altering substituents on the aromatic rings can lead to increased potency against specific pathogens.
  • Bioisosterism : The incorporation of bioisosteric groups can improve pharmacokinetic properties while maintaining or enhancing biological efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzamide and Benzoic Acid Derivatives

4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic Acid
  • Structure : Differs from the target compound by replacing the benzamide (-CONH₂) with a carboxylic acid (-COOH) group.
  • Molecular Weight : 341.184 g/mol (identical to the benzamide derivative due to isosteric replacement) .
4-((2,4-Dichlorobenzyl)oxy)-3-methoxybenzyl Glycyrrhetinate (6a)
  • Structure : Features a methoxy (-OCH₃) group instead of ethoxy (-OCH₂CH₃) and a glycyrrhetinate ester instead of benzamide.
  • Yield : 68% in synthesis, indicating moderate reactivity under standard conditions .
  • The glycyrrhetinate ester linkage may confer anti-inflammatory properties, as seen in triterpenoid derivatives .
Miconazole Nitrate
  • Structure : Contains a 2,4-dichlorobenzyl ether and imidazole ring.
  • Therapeutic Use : Antifungal agent targeting ergosterol synthesis .
  • Comparison : While both compounds share the 2,4-dichlorobenzyl group, the benzamide in the target compound may reduce cytochrome P450 inhibition (a common side effect of imidazoles) .
Clofoctol
  • Structure: 2-(2,4-Dichlorobenzyl)-4-(1,1,3,3-tetramethylbutyl)-phenol.
  • Therapeutic Use : Bacteriostatic agent with affinity for lipid-rich bacterial membranes .
  • Divergence: The target compound’s ethoxy-benzamide structure lacks Clofoctol’s phenolic hydroxyl group, which is critical for membrane disruption. This suggests different mechanisms of action .
Melting Points and Solubility
  • 4-((2,4-Dichlorobenzyl)oxy)-3,5-dimethylbenzyl Glycyrrhetinate (6e) : Melting point = 71°C .
  • 4-((2-Fluorobenzyl)oxy)-3-methoxybenzyl Glycyrrhetinate (6g) : Melting point = 85°C .
  • Target Compound : Expected to have a melting point between 70–85°C based on analogous structures. Ethoxy groups may lower crystallinity compared to methoxy or methyl substituents .

Pharmacological Potential and Structure-Activity Relationships (SAR)

  • Dichlorobenzyl Moiety : Enhances lipophilicity and antimicrobial activity by promoting membrane penetration .
  • Ethoxy vs. Methoxy : Ethoxy’s larger size may reduce metabolic oxidation compared to methoxy, extending half-life .

Key Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound C₁₆H₁₄Cl₂NO₃ 341.184 2,4-Cl₂-benzyl, ethoxy, benzamide ~75 (estimated)
4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic Acid C₁₆H₁₄Cl₂O₄ 341.184 2,4-Cl₂-benzyl, ethoxy, COOH Not reported
6a (Glycyrrhetinate derivative) C₄₃H₅₆Cl₂O₆ 764.85 2,4-Cl₂-benzyl, methoxy, ester Not reported

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